1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrrolidine ring, which is further connected to a 1,2,3-triazole moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylpyrrolidin-3-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c14-16(15,9-1-2-9)12-5-3-8(7-12)13-6-4-10-11-13/h4,6,8-9H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQSCKQZGUPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride under basic conditions.
Formation of the 1,2,3-Triazole Ring: The final step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrrolidine ring, which is further connected to a 1,2,3-triazole moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Synthesis Overview:
- Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropylsulfonyl Group: This involves sulfonylation using cyclopropylsulfonyl chloride under basic conditions.
- Formation of 1,2,3-Triazole Ring: Typically achieved via a cycloaddition reaction between an azide and an alkyne.
Chemical Reactions
The compound can undergo various types of chemical reactions:
- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: Particularly at the sulfonyl group using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications across several scientific domains:
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications, including:
- Anti-inflammatory Activity: Research indicates that compounds containing triazole rings may exhibit anti-inflammatory properties.
- Anticancer Activity: Studies have shown that derivatives of triazole can inhibit cell growth across various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.02 to 74.28 μM against multiple cancer types .
Biological Research
The compound is studied for its biological activities:
- Enzyme Inhibition: The triazole moiety is known to interact with biological targets, potentially inhibiting enzyme activity.
- Receptor Binding: It may bind to specific receptors, modulating their activity and influencing various biochemical pathways .
Industrial Applications
In industry, this compound serves as:
- Building Block in Synthesis: It acts as a precursor for synthesizing more complex molecules.
- Catalyst Development: Its unique properties make it suitable for use in catalyzing industrial processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of triazole derivatives similar to this compound. The results indicated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting the potential for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of triazole-containing compounds. The findings revealed that certain derivatives could effectively inhibit specific enzymes involved in inflammatory pathways, highlighting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like 1-(thiophen-3-yl)-piperidine and 1,3-dihydro-2H-pyrrol-2-one exhibit similar structural features and biological activities.
Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one, share similar reactivity and applications.
Biological Activity
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a pyrrolidine moiety and a cyclopropylsulfonyl group. The general formula is with a molecular weight of 318.4 g/mol. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for forming triazole rings in organic synthesis .
Anticancer Properties
This compound has been evaluated for its anticancer activity across various cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:
These results indicate that the compound exhibits moderate to significant cytotoxic effects, particularly against the HCT116 cell line, which is often used as a model for colorectal cancer.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which in turn affects mitochondrial membrane potential and promotes caspase-mediated apoptosis . Additionally, it alters the expression of key epithelial and mesenchymal markers, suggesting a potential role in epithelial-mesenchymal transition (EMT) processes associated with cancer metastasis .
Other Biological Activities
Beyond its anticancer properties, compounds containing the triazole scaffold are known for a variety of biological activities:
- Antimicrobial Activity : Triazoles have demonstrated effectiveness against various pathogens, making them candidates for further development as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- A study reported that derivatives similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation into triazole-containing hybrids revealed enhanced anticancer activity compared to standard treatments like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
